Ethyl 1-allyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-allyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl ester group at the 4-position and an allyl group at the 1-position
Mechanism of Action
Target of Action
Ethyl 1-allyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found in many important synthetic drug molecules and have shown a broad range of biological properties . .
Mode of Action
It’s known that imidazole derivatives can bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Imidazole derivatives have been reported to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
It’s known that imidazole is highly soluble in water and other polar solvents , which could suggest good bioavailability for its derivatives.
Result of Action
Imidazole derivatives have been reported to show various biologically vital properties .
Action Environment
It’s known that imidazole is an amphoteric compound, showing both acidic and basic properties , which could suggest its stability in a range of pH environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl imidazole-4-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-allyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted imidazole derivatives.
Scientific Research Applications
Ethyl 1-allyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.
Comparison with Similar Compounds
Ethyl imidazole-4-carboxylate: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-Allyl-1H-imidazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
1-Methyl-1H-imidazole-4-carboxylate: Substituted with a methyl group instead of an allyl group, leading to different chemical properties.
Uniqueness: Ethyl 1-allyl-1H-imidazole-4-carboxylate is unique due to the presence of both the allyl and ethyl ester groups, which confer distinct reactivity and solubility properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 1-prop-2-enylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-5-11-6-8(10-7-11)9(12)13-4-2/h3,6-7H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXUZLTWOMCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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